

Stille Coupling Protocols for Pyrazine-Based Heterocycles: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Methyl 3,5-dibromopyrazine-2-carboxylate*

CAS No.: *1035818-91-7*

Cat. No.: *B1451990*

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Introduction: The Strategic Importance of Pyrazine Scaffolds and the Power of Stille Coupling

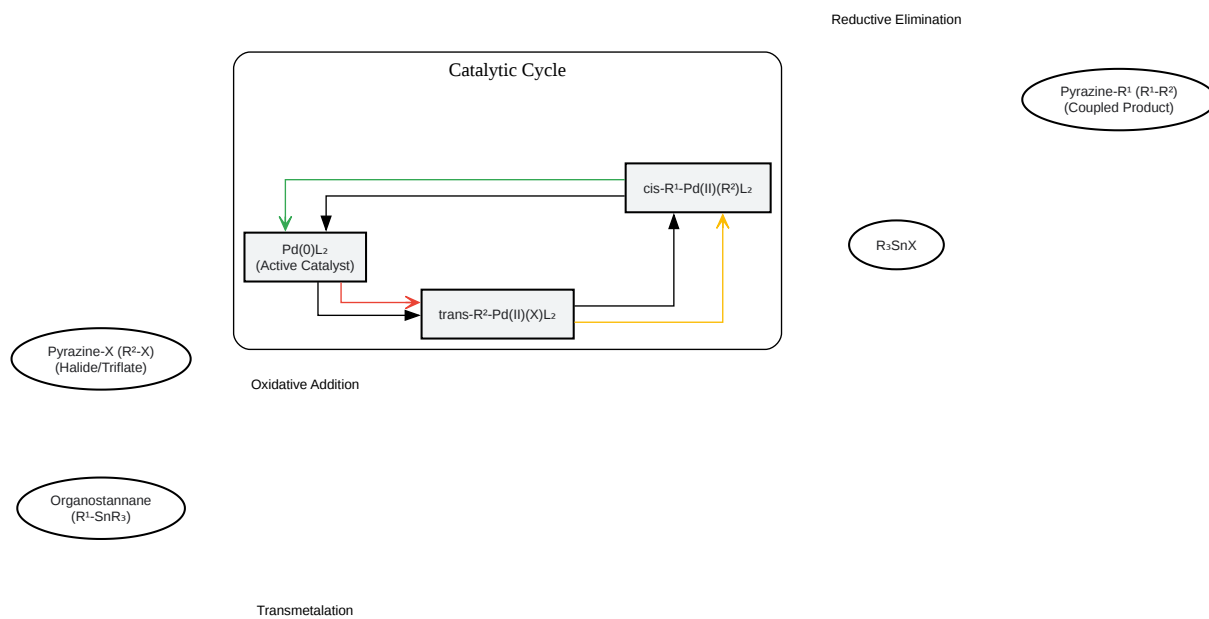
Pyrazine-based heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials. [1] Their unique electronic properties, arising from the two nitrogen atoms in the aromatic ring, impart desirable pharmacokinetic and pharmacodynamic characteristics. [2] The precise functionalization of the pyrazine core is therefore a critical endeavor for researchers aiming to modulate biological activity and material properties.

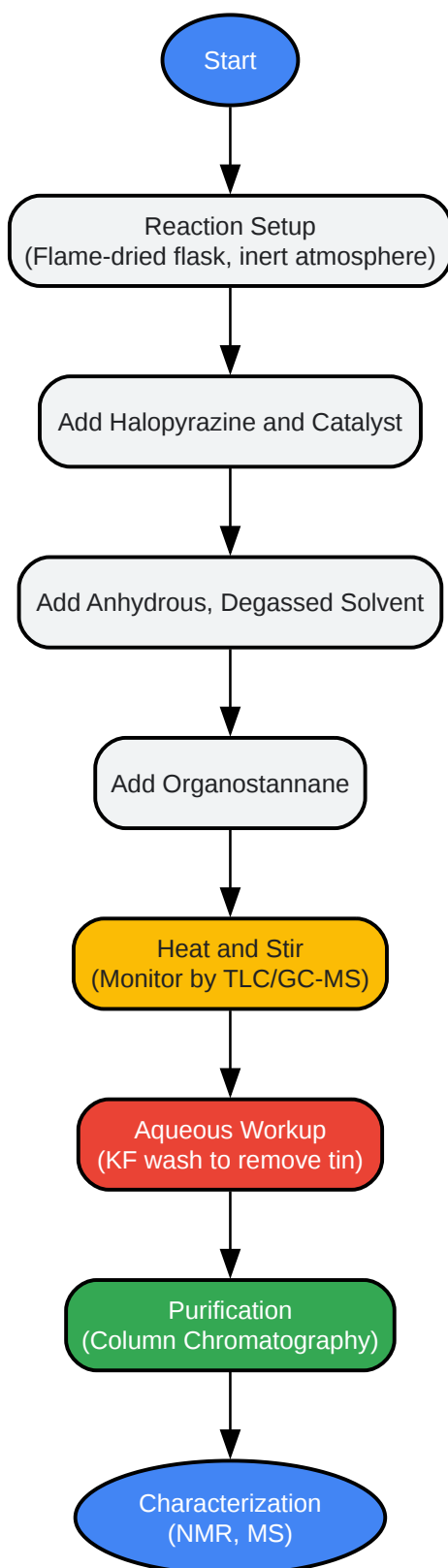
Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling has emerged as a particularly robust and versatile method for forging carbon-carbon bonds on the pyrazine ring. [3][4][5] Developed by the late John Kenneth Stille, this reaction offers exceptional functional group tolerance and utilizes organotin reagents that are notably stable to air and moisture, often obviating the need for stringent anaerobic conditions or protecting group strategies. [3][6] This technical guide provides a comprehensive overview of Stille coupling protocols for pyrazine-based heterocycles, offering field-proven insights, detailed experimental

procedures, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Core Principles and Mechanistic Insights

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (R^1-SnR_3) with an organic halide or triflate (R^2-X). The catalytic cycle, as illustrated below, proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.





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Sources

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